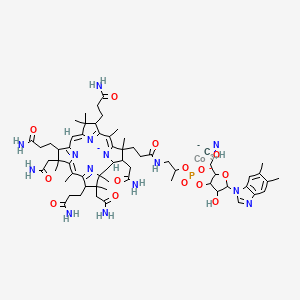

Cobinamide, isocyanide, dihydrogen phosphate (eater), inner salt, 3'-ester with 5,6-dimethyl-1-alpha-D-ribofuranosyl-1H-benzimidazole

Vue d'ensemble

Description

vitamin B12 is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

A cobalt-containing coordination compound produced by intestinal micro-organisms and found also in soil and water. Higher plants do not concentrate vitamin B 12 from the soil and so are a poor source of the substance as compared with animal tissues. INTRINSIC FACTOR is important for the assimilation of vitamin B 12.

Mécanisme D'action

CYANOCOBALAMIN STIMULATES RETICULOCYTES, THUS PLAYING IMPORTANT ROLE IN HEMATOPOIESIS IN THAT, TOGETHER WITH FOLIC ACID, IT IS INVOLVED IN FORMATION OF DEOXYRIBONUCLEOTIDES FROM RIBONUCLEOTIDES.

Vitamin B12 is converted to Coenzyme B12 in tissues, and as such is essential for conversion of methylmalonate to succinate and synthesis of methionine from homocysteine, a reaction which also requires folate. ... Vitamin B12 also may be involved in maintaining sulfhydryl (SH) groups in the reduced form required by many SH-activated enzyme systems. Through these reactions, vitamin B12 is associated with fat and carbohydrate metabolism and protein synthesis.

Activité Biologique

Cobinamide, a derivative of vitamin B12, has garnered attention for its diverse biological activities, particularly in the context of oxidative stress and toxicity mitigation. This article synthesizes findings from various studies on the biological activity of cobinamide, focusing on its antioxidant properties, protective effects against toxic agents, and potential therapeutic applications.

1. Antioxidant Properties

Cobinamide has been identified as a potent antioxidant. Research indicates that it effectively reduces oxidative stress markers in various biological models:

- Oxidative Stress Reduction : In diabetic mice, cobinamide administration significantly prevented lipid and protein oxidation, DNA damage, and cardiac fibrosis. This was achieved through its ability to scavenge free radicals and restore mitochondrial function in cardiomyocytes exposed to oxidative stressors such as rotenone and antimycin A .

- Mechanism of Action : Cobinamide's antioxidant mechanism involves its interaction with reactive oxygen species (ROS). It has been shown to reduce superoxide levels and improve mitochondrial membrane potential, thereby enhancing cell survival under oxidative stress conditions .

Table 1: Comparative Antioxidant Activity

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Cobinamide | 7.5 | Scavenges superoxide; restores mitochondrial function |

| Cobalamin | 15 | Scavenges ROS but less effective than cobinamide |

| Imisopasem | 20 | Moderate scavenging activity |

2. Protective Effects Against Toxicity

Cobinamide has demonstrated protective effects against various toxic agents:

- Cyanide and Hydrogen Sulfide Antidote : Cobinamide is recognized for its superior efficacy as an antidote for cyanide poisoning compared to cobalamin. It binds cyanide with a higher affinity (K_a = M) and is more soluble in water, allowing for effective treatment at lower doses .

- Azide Toxicity : Studies show that cobinamide mitigates azide toxicity by binding to azide ions and preventing cellular damage. It improves growth and ATP levels in azide-exposed cells while reducing apoptosis markers like malondialdehyde .

Table 2: Binding Affinities

| Toxic Agent | Binding Affinity (K_a in M) | Compound |

|---|---|---|

| Cyanide | Cobinamide | |

| Azide | Cobinamide | |

| Azide | Hydroxocobalamin |

3. Case Studies

Several case studies have highlighted the therapeutic potential of cobinamide:

- Diabetic Mice Model : In a controlled study involving diabetic mice, cobinamide administration resulted in a marked reduction in oxidative stress markers and improved cardiac function, demonstrating its potential for treating diabetes-related complications .

- Drosophila Melanogaster : In experiments with fruit flies exposed to lethal doses of azide, cobinamide significantly increased survival rates compared to controls, underscoring its protective role against toxic exposures .

4. Conclusion

Cobinamide exhibits significant biological activity primarily through its antioxidant properties and protective effects against various toxins. Its higher binding affinities for harmful agents like cyanide and azide make it a promising candidate for therapeutic applications in conditions characterized by oxidative stress and toxicity. Further research into its mechanisms and potential clinical applications is warranted.

Applications De Recherche Scientifique

Antioxidant Properties

Cobinamide exhibits strong antioxidant capabilities, making it a valuable compound in combating oxidative stress-related diseases. Research indicates that it effectively neutralizes reactive oxygen species such as superoxide, hydrogen peroxide, and peroxynitrite. The apparent rate constants for cobinamide's reactions with these species are notably high, demonstrating its efficiency compared to other antioxidants like cobalamin and manganese-based compounds .

Case Study: Diabetic Mice

In a study involving diabetic mice, cobinamide was administered in drinking water. The results showed a complete prevention of oxidative damage indicators such as lipid and protein oxidation, DNA damage, and myocardial fibrosis. This suggests its potential as a therapeutic agent in managing diabetes-related complications .

Cyanide Antidote

Cobinamide has been identified as an effective antidote for cyanide poisoning. Its mechanism involves the scavenging of cyanide ions more efficiently than traditional treatments like cobalamin. Preclinical studies have demonstrated that cobinamide can be administered intramuscularly to treat cyanide exposure effectively, making it suitable for emergency scenarios where rapid intervention is critical .

Case Study: Animal Models

In various animal studies, cobinamide has shown high potency against cyanide toxicity. For instance, it rescued animals from doses significantly higher than the lethal dose (LD100) of cyanide. Its high water solubility allows for easy administration and rapid action in critical situations .

Treatment of Hydrogen Sulfide Toxicity

Another significant application of cobinamide is its effectiveness against hydrogen sulfide (H2S) toxicity. H2S is known for its neurotoxic effects; however, cobinamide has demonstrated protective effects in animal models exposed to this gas. It mitigates neurological damage and enhances survival rates following acute exposure .

Implications in Myocardial Fibrosis

Research indicates that cobinamide may also play a role in preventing myocardial fibrosis—a common complication in chronic diseases such as diabetes and hypertension. By reducing oxidative stress within cardiac tissues, cobinamide shows promise as a therapeutic agent to improve heart health in at-risk populations .

Potential Applications in Aortic Aneurysms

Recent studies suggest that cobinamide could be beneficial in treating conditions like aortic aneurysms where oxidative stress is a contributing factor. Its antioxidant properties may help reduce the progression of such diseases by targeting oxidative mechanisms .

Data Summary Table

Propriétés

Numéro CAS |

89138-85-2 |

|---|---|

Formule moléculaire |

C63H88CoN14O14P |

Poids moléculaire |

1355.4 g/mol |

Nom IUPAC |

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide |

InChI |

InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2 |

Clé InChI |

FDJOLVPMNUYSCM-UHFFFAOYSA-L |

SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |

SMILES isomérique |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |

SMILES canonique |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |

Point d'ébullition |

> 300 °C |

Color/Form |

Dark red crystals or an amorphous or crystalline red powder Dark-red crystals or red powde |

Key on ui other cas no. |

68-19-9 |

Description physique |

Dark red odorless solid; Hygroscopic; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] |

Durée de conservation |

HYDRATED CRYSTALS ARE STABLE TO AIR, MAX STABILITY IN PH RANGE 4.5-5 Solutions of cyanocobalamin in water or 0.9% sodium chloride are stable and can be autoclaved for short periods of time (15-20 minutes) at 121 °C. Cyanocobalamin is light sensitive ... so protection from light is recommended. Exposure to light results in the organometallic bond being cleaved, with the extent of degradation generally incr with incr light intensity. Cyanocobalamin with ascorbic acid can be stored for 24 hours at room temperature protected from light without loss of activity. |

Solubilité |

Soluble in alcohol; insoluble in acetone, chloroform, ether. In water, 1,25X10+4 mg/l @ 25 °C |

Synonymes |

B 12, Vitamin B12, Vitamin Cobalamin Cobalamins Cyanocobalamin Eritron Vitamin B 12 Vitamin B12 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.